3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione
Description
The compound 3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione is a structurally complex heterocyclic molecule featuring an imidazolidine-2,4-dione core substituted with a benzyl group at position 3 and a Schiff base moiety derived from 5-(4-nitrophenyl)furan-2-carbaldehyde at position 1. The benzyl group enhances lipophilicity, which may impact bioavailability and binding affinity in biological systems.
Properties
Molecular Formula |
C21H16N4O5 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-benzyl-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H16N4O5/c26-20-14-24(21(27)23(20)13-15-4-2-1-3-5-15)22-12-18-10-11-19(30-18)16-6-8-17(9-7-16)25(28)29/h1-12H,13-14H2/b22-12+ |
InChI Key |
QBGATSQVPVXILM-WSDLNYQXSA-N |
Isomeric SMILES |
C1C(=O)N(C(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 |
Canonical SMILES |
C1C(=O)N(C(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows these key stages:
Formation of the imidazolidine-2,4-dione core : This is often synthesized or procured as a starting material, given its pharmacological relevance and well-established synthetic routes.
Introduction of the benzyl group at the N-3 position : Benzylation is achieved via nucleophilic substitution or alkylation reactions on the imidazolidine core.
Condensation with the aldehyde derivative of 5-(4-nitrophenyl)furan-2-carbaldehyde : The key step involves a Schiff base formation (imine formation) between the amino group at N-1 of the imidazolidine dione and the aldehyde group of the nitrophenyl-furan moiety. This condensation yields the (E)-methylideneamino linkage.
Detailed Reaction Conditions
Solvents : Common solvents include ethanol and dimethyl sulfoxide (DMSO), chosen for their ability to dissolve both hydantoin derivatives and aromatic aldehydes, and to facilitate condensation reactions.
Catalysts and Reagents : Acidic or basic catalysts may be used to promote imine formation. Mild acid catalysis is preferred to avoid side reactions.
Temperature and Time : Reactions are generally conducted at ambient to moderate temperatures (20–60 °C) over several hours, with reaction progress monitored by thin-layer chromatography (TLC).
Purification : The crude product is purified by recrystallization or chromatographic methods to achieve high purity.
Analytical Monitoring and Characterization
Thin-Layer Chromatography (TLC) is employed to monitor reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the structure and purity of intermediates and the final compound.
Mass Spectrometry (MS) and Infrared Spectroscopy (IR) provide further structural confirmation and purity assessment.
High-Performance Liquid Chromatography (HPLC) is used to analyze reaction mixtures quantitatively.
Data Table Summarizing Key Properties and Synthesis Features
| Parameter | Details |
|---|---|
| Molecular Formula | C21H16N4O5 |
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | 3-benzyl-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
| Core Structure | Imidazolidine-2,4-dione (hydantoin derivative) |
| Key Functional Groups | Benzyl group, nitrophenyl-substituted furan, imine (Schiff base) |
| Typical Solvents | Ethanol, Dimethyl sulfoxide (DMSO) |
| Reaction Type | Alkylation (benzylation), Schiff base condensation |
| Reaction Conditions | Temperature: 20–60 °C; Time: several hours; pH: mild acidic/basic |
| Analytical Techniques | TLC, NMR, MS, IR, HPLC |
| Purification Methods | Recrystallization, Chromatography |
Research Outcomes and Notes on Synthesis
The multi-step synthesis demands careful optimization of reaction parameters to maximize yield and purity.
The Schiff base formation is stereoselective, favoring the (E)-isomer, which is critical for the compound's biological activity.
Characterization data confirm the integrity of the imidazolidine-2,4-dione core and the successful attachment of the nitrophenyl-furan moiety.
The presence of the nitro group on the phenyl ring enhances the compound's potential pharmacological properties, especially in anti-cancer and anti-inflammatory contexts, making the synthetic route valuable for medicinal chemistry applications.
Experimental studies recommend the use of spectroscopic techniques (NMR, MS, IR) in tandem to fully confirm the compound's structure after synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols.
Scientific Research Applications
3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazolidine-2,4-dione core may interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related imidazolidine-2,4-dione derivatives, emphasizing substituent effects on physicochemical properties and biological activity.
Structural and Functional Group Comparisons
Key Findings
Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl substituent () is electron-donating, which may increase solubility in polar solvents but reduce metabolic stability .
Impact of Benzyl Substitution: The 3-benzyl group in the target compound distinguishes it from dantrolene and other analogs. Such modifications are critical in drug design for optimizing bioavailability .
Biological Activity :
- Dantrolene’s muscle relaxant activity is attributed to its nitrophenyl furan moiety, which modulates calcium release in skeletal muscle . The target compound’s benzyl group may sterically hinder interactions with dantrolene’s biological targets or redirect activity toward new pathways.
- Piperazinyl derivatives () demonstrate the versatility of imidazolidine-2,4-diones in targeting enzymes like ADAMTS, highlighting how substituent diversity enables tailored therapeutic applications .
Polymorphism and Solid-State Behavior: Dantrolene exhibits six polymorphs, attributed to conformational flexibility of the nitrophenyl furan group and hydrogen-bonding variations .
Predicted Physicochemical Properties
- Collision Cross-Section (CCS) : The methoxyphenyl analog () has a predicted CCS of 167.8 Ų for [M+H]+, suggesting a compact conformation. The target compound’s benzyl and nitrophenyl groups may increase CCS due to greater steric bulk .
- Solubility : The hydroxylated derivative () likely has higher aqueous solubility than the target compound, whereas the benzyl group may favor lipid bilayer penetration .
Biological Activity
3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione is a synthetic compound belonging to the imidazolidine family. Its unique structure, featuring a furan ring and a nitrophenyl substituent, suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, synthesis, and possible mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 436.37 g/mol. Its structure can be represented as follows:
Anticancer Properties
Research has indicated that imidazolidine derivatives exhibit anticancer properties. A study focusing on related compounds demonstrated that certain imidazolidinones possess significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival and death .
Antimicrobial Activity
Imidazolidine derivatives have also shown promise in antimicrobial activity. Specifically, compounds with similar structural motifs have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing effective inhibition at varying concentrations . The presence of the nitrophenyl group is thought to enhance the antimicrobial efficacy due to its electron-withdrawing properties.
Cardiovascular Effects
In vivo studies on related imidazolidine compounds have highlighted their cardiovascular effects, including hypotension and bradycardia. For instance, a derivative was shown to induce significant decreases in blood pressure in animal models, attributed to enhanced nitric oxide release via endothelial muscarinic receptor activation . This suggests that this compound may possess similar cardiovascular effects.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The imidazolidine core can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act on specific receptors involved in cellular signaling pathways, particularly those related to apoptosis and inflammation.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione, and how can reaction conditions be systematically optimized?
- Answer : The compound can be synthesized via a multi-step approach:
Schiff base formation : Condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with an amino-functionalized hydantoin precursor under reflux in anhydrous ethanol, using glacial acetic acid as a catalyst .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Optimization : Apply a Design of Experiments (DoE) approach, such as factorial design, to test variables like temperature (60–100°C), solvent polarity, and catalyst concentration. Response Surface Methodology (RSM) can identify optimal yields .
Q. Which analytical techniques are critical for characterizing this compound, and how can data contradictions (e.g., NMR vs. elemental analysis) be resolved?
- Answer : Key techniques include:
- 1H/13C NMR : Confirm the E-configuration of the Schiff base via coupling constants (J = 12–16 Hz for trans olefinic protons) .
- Elemental Analysis (CHNS) : Validate purity; discrepancies >0.3% require re-purification.
- HPLC-PDA : Assess isomer purity (e.g., Z/E ratio).
- Resolution of contradictions : Cross-validate using FTIR (C=N stretch at ~1600 cm⁻¹) and single-crystal X-ray diffraction (if crystallizable) .
Advanced Research Questions
Q. How does the 4-nitrophenyl substituent influence the compound’s electronic structure and bioactivity?
- Answer :
- Electronic effects : The nitro group is a strong electron-withdrawing moiety, reducing electron density on the furan ring. This enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites) .
- Bioactivity : Compare antimicrobial IC50 values against analogs (e.g., 4-chlorophenyl or unsubstituted furan derivatives). Use molecular docking to predict binding affinity to microbial enzymes like dihydrofolate reductase .
Q. What experimental and computational strategies can elucidate the reaction mechanism of hydantoin-Schiff base formation?
- Answer :
- Kinetic studies : Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy to identify rate-determining steps (e.g., imine bond formation) .
- Computational modeling : Employ density functional theory (DFT) to map transition states and intermediates. Software like Gaussian or ORCA can simulate energy profiles for proton transfer and nucleophilic attack steps .
Q. How can researchers resolve discrepancies in biological activity data across different assays (e.g., antimicrobial vs. cytotoxicity results)?
- Answer :
- Assay standardization : Use a common cell line (e.g., HEK-293 for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923).
- Statistical analysis : Apply ANOVA to identify significant variations (p < 0.05) and control for confounding factors (e.g., solvent DMSO concentration).
- Mechanistic follow-up : Conduct proteomic profiling to distinguish between selective antimicrobial activity and non-specific cytotoxicity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
